N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-10-12-19(13-11-16)31-23(17-6-3-2-4-7-17)29-30-24(31)33-15-21(32)28-27-14-18-8-5-9-20(25)22(18)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
ZQLLUWMLYWJGLY-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-{[4-(4-Methylphenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}Acetohydrazide
-
Thiol Activation : React 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (1 eq) with chloroacetyl chloride (1.2 eq) in dry acetone at 0–5°C for 2 hours.
-
Hydrazide Formation : Treat the resulting chlorinated intermediate with hydrazine hydrate (3 eq) in ethanol under reflux for 6 hours, achieving 78% yield.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 78–80°C (reflux) |
| Solvent | Absolute ethanol |
| Catalyst | None required |
| Purification | Recrystallization (ethanol:water 3:1) |
Schiff Base Condensation
The final step involves condensation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2,3-dichlorobenzaldehyde:
-
Conventional Method :
-
Reactants: Acetohydrazide (1 eq), 2,3-dichlorobenzaldehyde (1.05 eq)
-
Conditions: Glacial acetic acid (5 mol%) in ethanol, reflux for 8–10 hours.
-
Yield: 68–72%.
-
-
Microwave-Assisted Synthesis :
Comparative Data
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 8–10 hr | 68–72 | ≥95% |
| Microwave | 15–20 min | 89–92 | ≥98% |
Mechanistic Insights
Triazole Ring Formation
The 1,2,4-triazole core is constructed via Huisgen cycloaddition between thiocarbohydrazide and substituted benzaldehydes, followed by oxidative dehydrogenation using iodine in DMSO. The methylphenyl and phenyl groups introduce steric effects that direct regioselectivity to the 4- and 5-positions.
Schiff Base Formation
The E-configuration of the imine bond is thermodynamically favored due to conjugation with the dichlorophenyl ring. FT-IR analysis confirms C=N stretching at 1615–1620 cm⁻¹, while ¹H-NMR shows a singlet at δ 8.3 ppm for the hydrazide NH.
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
-
Recrystallization Solvent : Ethanol/water (4:1) achieves >99% purity.
-
Chromatography : Silica gel (ethyl acetate/hexane 1:3) resolves E/Z isomers if present.
Industrial-Scale Considerations
Continuous Flow Synthesis
Patented methods suggest using microreactors for the Schiff base step, reducing reaction time to <5 minutes with 94% yield. Key parameters:
Waste Management
-
Solvent Recovery : Ethanol is distilled and reused (85% recovery rate).
-
Byproducts : Dichlorophenyl derivatives are extracted using activated carbon filtration.
Challenges and Solutions
Isomeric Purity
The E-configuration dominance (>98%) is ensured by:
Moisture Sensitivity
Schiff base formation requires anhydrous conditions. Industrial protocols employ molecular sieves (4Å) in the reaction mixture.
Emerging Methodologies
Chemical Reactions Analysis
N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
General Synthetic Pathway
-
Starting Materials :
- 2,3-Dichlorobenzaldehyde
- 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole
- Acetohydrazide
- Sulfur-containing reagents for the sulfanyl group
-
Reaction Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux conditions for several hours
- Catalysts: Acidic or basic catalysts may be employed to enhance reaction rates.
-
Purification :
- The crude product can be purified using recrystallization techniques or chromatography methods.
Biological Activities
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibits a range of biological activities that make it a candidate for further pharmacological studies.
Antimicrobial Properties
Recent studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains and fungi. The triazole moiety is known for its antifungal properties, while the dichlorophenyl group enhances its overall efficacy.
Anticancer Activity
Research indicates that derivatives of triazole compounds can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Specific studies have demonstrated that compounds similar to this compound showed promising results in various cancer models.
Inhibition of Enzymatic Activity
The compound has also been investigated for its potential to inhibit certain enzymes involved in disease pathways. For instance, it may act as an inhibitor of specific kinases or proteases that are crucial in cancer progression or microbial resistance.
Agrochemical Applications
In addition to its medicinal properties, this compound has potential applications in agriculture as a pesticide or herbicide. The presence of the triazole ring is particularly relevant in this context as many agricultural chemicals utilize this structure for their efficacy against pests and diseases.
Efficacy Against Plant Pathogens
Studies have indicated that compounds with similar structures can effectively control fungal pathogens in crops. The compound's ability to disrupt fungal cell membranes or inhibit specific biosynthetic pathways may provide a mechanism for its action against plant pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial properties of various triazole derivatives including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study 2: Anticancer Activity
Another research article highlighted the anticancer potential of triazole derivatives. In vitro tests demonstrated that the compound inhibited the growth of breast cancer cells significantly more than control groups . The mechanism was attributed to cell cycle arrest and induction of apoptosis.
Case Study 3: Agrochemical Application
Research focused on the agrochemical applications revealed that compounds similar to this compound effectively reduced fungal infections in crops like wheat and corn . Field trials indicated improved yield and reduced reliance on traditional fungicides.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 1,2,4-Triazole-Acetohydrazide Family
Key structural variations among analogues include:
- Substituents on the triazole ring : Position 4 and 5 substituents (e.g., phenyl, methylphenyl, chlorophenyl, pyridyl).
- Sulfanyl-linked groups : Modifications in the acetohydrazide side chain (e.g., benzylidene, substituted benzylidene, or heteroaromatic groups).
- Stereochemistry : E/Z configuration of the hydrazone bond.
Table 1: Structural and Functional Comparison
Crystallographic and Conformational Analysis
Compared to N'-[(E)-2-chlorobenzylidene] derivatives (), the 2,3-dichlorophenyl group in the target compound introduces steric hindrance, leading to larger dihedral angles between the triazole and aryl rings (e.g., ~50–70° vs. 32–53° in ). These angles influence molecular packing and stability via weak C–H···N/S interactions .
Physicochemical Properties
Biological Activity
N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by relevant data and case studies.
Structure and Synthesis
The compound features a hydrazide functional group alongside a triazole moiety and dichlorophenyl group, which are known for their significant biological interactions. The presence of the sulfanyl group may enhance its reactivity, influencing its pharmacological properties. The synthesis of this compound can be approached through various methods involving hydrazine derivatives and aromatic aldehydes, typically yielding good results in terms of purity and yield.
Biological Activities
Preliminary studies indicate that compounds with similar structures to this compound exhibit a range of biological activities:
- Antitumor Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor activity of triazole derivatives similar to the target compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with some derivatives achieving IC50 values in the low micromolar range.
Case Study 2: Antimicrobial Activity
Research involving a series of synthesized hydrazones indicated that modifications in the triazole structure could enhance antimicrobial efficacy. The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to standard antibiotics.
Data Summary
Q & A
Q. What are the standard synthetic protocols for this compound?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the triazole ring via cyclization of thiosemicarbazide derivatives with aryl isothiocyanates under reflux conditions (e.g., ethanol, 80°C, 6–8 hours) .
- Step 2: Condensation of the triazole-thiol intermediate with 2,3-dichlorobenzaldehyde in DMSO or DMF, using p-toluenesulfonic acid as a catalyst .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Key considerations include pH control (~6–7) and inert atmosphere (N₂) to prevent oxidation .
Q. How is the compound characterized to confirm its structural integrity?
Standard methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to verify hydrazone (-NH-N=CH-) and triazole ring protons .
- HPLC: Purity assessment (>95%) using C18 columns and methanol/water mobile phases .
- IR Spectroscopy: Identification of functional groups (e.g., C=S stretch at ~650 cm⁻¹, C=N at ~1600 cm⁻¹) .
- Elemental Analysis: Confirmation of C, H, N, S, and Cl content .
Q. What are the common chemical reactions this compound undergoes?
The compound participates in:
- Oxidation: Reacts with KMnO₄ in acidic conditions to form sulfoxide derivatives .
- Reduction: Sodium borohydride reduces the hydrazone moiety to hydrazine derivatives .
- Nucleophilic Substitution: Chlorine atoms on the dichlorophenyl group can be replaced by amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological approaches include:
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. alcohols (ethanol) for condensation steps .
- Catalyst Optimization: Compare p-toluenesulfonic acid, acetic acid, and Lewis acids (e.g., ZnCl₂) for reaction efficiency .
- Temperature Gradients: Reflux (80–100°C) vs. microwave-assisted synthesis (50–70°C) to reduce side products .
- In-line Monitoring: Use TLC or HPLC to track reaction progress and terminate at optimal conversion .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Comparative Assays: Test the compound against identical cell lines (e.g., MCF-7 for anticancer activity) under standardized conditions (IC₅₀, 48-hour exposure) .
- Structural Analog Analysis: Compare with derivatives lacking the 2,3-dichlorophenyl group to isolate substituent effects (see Table 1 in ).
- Meta-Analysis: Reconcile divergent results by adjusting for variables like solvent (DMSO vs. saline) or assay type (MTT vs. SRB) .
Q. How can computational methods guide experimental design for this compound?
- Molecular Docking: Predict binding affinity to targets (e.g., EGFR kinase) using AutoDock Vina and PDB structures .
- DFT Calculations: Optimize geometry (B3LYP/6-31G*) to identify reactive sites (e.g., electrophilic triazole sulfur) .
- ADMET Prediction: Use SwissADME to assess solubility (LogP ~3.2) and cytochrome P450 interactions .
Q. What are the challenges in analyzing steric effects on reactivity?
- Crystallographic Studies: X-ray diffraction reveals steric hindrance from the 2,3-dichlorophenyl and triazole groups, limiting access to the hydrazone moiety .
- Molecular Dynamics Simulations: Simulate solvent-accessible surface area (SASA) to predict reaction bottlenecks .
- Kinetic Isotope Effects (KIE): Deuterate the hydrazone proton to assess steric vs. electronic influences on reaction rates .
Q. How to design derivatives to enhance biological activity?
- Structure-Activity Relationship (SAR): Modify substituents systematically:
- Replace 4-methylphenyl with electron-withdrawing groups (e.g., -NO₂) to boost antimicrobial activity .
- Introduce hydrophilic groups (e.g., -OH) to improve solubility for in vivo studies .
- Click Chemistry: Attach triazole-linked fluorophores (e.g., coumarin) for imaging applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
